3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridopyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways that these proteins are involved in, leading to a halt in cell proliferation and inducing cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized in the liver
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . This makes it a potential candidate for the treatment of various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like benzylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes, including protein kinases.
Medicine: Investigated for its antiproliferative properties, making it a candidate for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-4-2-9-21-19(14)25-12-15-6-10-24(11-7-15)18-16-5-3-8-20-17(16)22-13-23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKYAMKXPARPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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